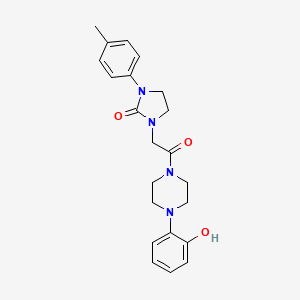

1-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-(4-methylphenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-17-6-8-18(9-7-17)26-15-14-25(22(26)29)16-21(28)24-12-10-23(11-13-24)19-4-2-3-5-20(19)27/h2-9,27H,10-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBECLZWLEKKHPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H22N4O3

- Molecular Weight : 378.4 g/mol

- CAS Number : 1226447-92-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in modulating mood and behavior.

Key Mechanisms:

- Inhibition of Tyrosinase : Similar compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. This suggests potential applications in treating hyperpigmentation disorders .

- Antioxidant Activity : Compounds with phenolic structures often exhibit antioxidant properties, which can protect cells from oxidative stress .

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds:

- Tyrosinase Inhibition : A series of derivatives were evaluated for their ability to inhibit tyrosinase, with some showing IC50 values as low as 3.8 μM, indicating strong inhibitory potential against melanin production .

- Anticancer Activity : Research on similar imidazolidinone derivatives revealed significant anticancer activity against various cancer cell lines, suggesting that modifications to the piperazine and imidazolidinone structures can enhance efficacy .

Case Studies

- Case Study on Anticancer Activity :

- Tyrosinase Inhibition Case Study :

Data Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 1-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one in exhibiting cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have been shown to inhibit tumor growth by interfering with cellular mechanisms such as apoptosis and cell cycle regulation .

Case Study:

In a study evaluating the cytotoxicity of piperazine derivatives, compounds were tested against colon cancer (HT-29) and lung cancer (A549) cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications in the piperazine structure could enhance anticancer properties .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | HT-29 | 15 |

| Compound B | A549 | 20 |

Neuropharmacological Effects

The piperazine ring is known for its neuropharmacological properties, often leading to the development of antidepressants and antipsychotics. Compounds containing piperazine have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors .

Case Study:

Research on similar piperazine derivatives has demonstrated their efficacy in animal models of depression and anxiety. These compounds showed improved behavioral outcomes in forced swim tests and elevated plus maze tests, indicating their potential as therapeutic agents for mood disorders .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have indicated that imidazolidinone derivatives can exhibit antibacterial effects against various pathogens, including resistant strains .

Case Study:

In vitro studies have shown that specific imidazolidinones possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) |

|---|---|

| S. aureus | 10 |

| E. coli | 15 |

Comparison with Similar Compounds

Structural Analogs

The compound shares key structural motifs with several pharmacologically active derivatives:

Key Observations :

- Substituent Effects: The 2-hydroxyphenyl group may enhance binding to serotonin receptors compared to the 4-fluorophenyl in Irindalone, which is optimized for adrenergic activity .

Pharmacological Activity Comparison

- Antitumor Potential: Benzothiazole-piperazine analogs (e.g., compound 9a from ) exhibit in vitro antiproliferative activity (IC₅₀ values in the µM range) against cancer cell lines. The target compound’s lack of a benzothiazole group may reduce antitumor efficacy but could shift selectivity toward neurological targets.

- Anti-HIV Activity : Piperazine-containing benzothiazoles (e.g., compound 4l in ) show moderate anti-HIV-1 activity (EC₅₀ ~2–5 µM). The target compound’s 2-hydroxyphenyl group may confer antioxidant properties, but direct antiviral data are unavailable.

- Adrenergic/SERM Activity: Irindalone and related imidazolidinones act as α₁-adrenergic antagonists . The hydroxyl group in the target compound may mimic estrogenic ligands, suggesting possible selective estrogen receptor modulator (SERM)-like activity, though this requires validation.

Physicochemical Properties

- Melting Points: Similar imidazolidinone derivatives exhibit melting points between 132°C and 230°C, influenced by substituent polarity (e.g., sulfonamides > ureas > alkyl groups) . The target compound’s melting point is likely ~180–200°C based on its hybrid structure.

- Spectral Data: Expected ¹H-NMR signals include: δ 6.8–7.2 ppm (aromatic protons from 2-hydroxyphenyl and p-tolyl). δ 3.5–4.0 ppm (piperazine and imidazolidinone N–CH₂ groups). δ 2.3 ppm (p-tolyl methyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.